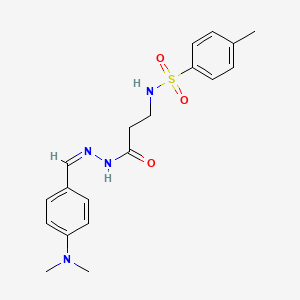

(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could impart some degree of water solubility, while the aromatic rings suggest potential for pi-pi interactions .Wissenschaftliche Forschungsanwendungen

Crystal Structures and Hirshfeld Surface Analysis

Research on derivatives of N-(4-methylbenzenesulfonyl)glycine hydrazone, including compounds structurally related to the target molecule, has provided insights into their crystal structures and Hirshfeld surface analysis. These studies reveal similar molecular conformations and hydrogen-bonding patterns across different derivatives, highlighting their structural stability and potential for various applications in chemical and pharmaceutical research (Purandara et al., 2018).

Building Blocks for Novel Syntheses

Another study has explored the use of related sulfonamide compounds as building blocks for the synthesis of novel chemical structures, including triazepines, pyrimidines, and azoles. This research underscores the versatility of these compounds in synthesizing a wide range of chemical entities, which could have various industrial and therapeutic applications (Khodairy et al., 2016).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, with a focus on their potential use in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for medical applications (Pişkin et al., 2020).

Molecular Switching and Ionic Interactions

Research into the sodium salt of a related compound has demonstrated its potential for molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding. This study highlights the compound's potential applications in designing molecular switches and sensors (Gurbanov et al., 2017).

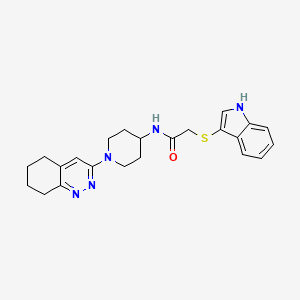

Enzyme Inhibition and Molecular Docking

Studies on the synthesis, characterization, and enzyme inhibition of new Schiff bases derived from sulfa drugs, including sulfonamide compounds, provide valuable insights into their biological activities and potential therapeutic uses. Molecular docking studies further elucidate the interactions between these compounds and target enzymes, offering a foundation for the development of novel inhibitors (Alyar et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, the compound can potentially reduce melanin production and have applications in treating conditions related to hyperpigmentation .

Mode of Action

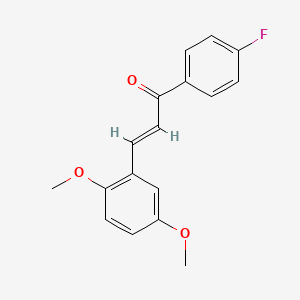

The compound interacts with its target, tyrosinase, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of tyrosine to melanin. The compound’s structure, specifically the β-phenyl-α,β-unsaturated thiocarbonyl scaffold, is thought to play a crucial role in this inhibitory action .

Biochemical Pathways

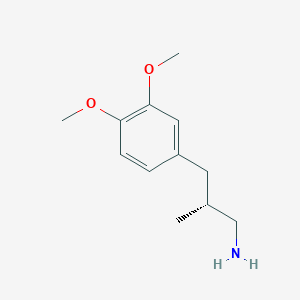

The compound affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This results in a decrease in melanin production, affecting the coloration of skin, hair, and eyes.

Result of Action

By inhibiting tyrosinase and reducing melanin production, the compound could potentially lighten skin color and treat conditions related to hyperpigmentation . In vitro assays have shown that similar compounds can significantly inhibit intracellular melanin contents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-15-4-10-18(11-5-15)27(25,26)21-13-12-19(24)22-20-14-16-6-8-17(9-7-16)23(2)3/h4-11,14,21H,12-13H2,1-3H3,(H,22,24)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHFOAMDMFUMS-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![Ethyl 5-(2-iodobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972361.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)

![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)

![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)